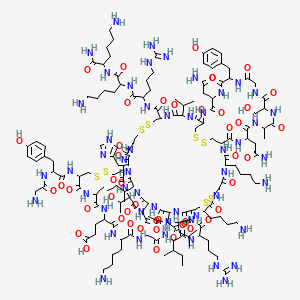
Silica Gel, 35-70 Micron Particles
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Silica Gel, 35-70 Micron Particles, is a form of silica that is primarily used in laboratories for flash chromatography . It is a rigid 3D network of colloidal silica . It is used as a support material for the active titanium (III) centers in Ziegler-Natta catalysts .
Synthesis Analysis
Silica gel particles are synthesized via a sol-gel reaction of siloxane on polymer latex particles, which are obtained via cationic emulsion polymerization . The latex of composite particles is then spray dried to produce hollow microspheres, and the microspheres are calcinated to remove the polymer particle templates .Molecular Structure Analysis
The molecular formula of Silica Gel, 35-70 Micron Particles, is SiO2 . It is a colloidal form of silica, which resembles coarse sand .Chemical Reactions Analysis
Silica gel particles are used in various chemical reactions, particularly as a support material for the active titanium (III) centers in Ziegler-Natta catalysts . They allow a controlled fragmentation leading to form uniform polymer particles with narrow particle size distribution and high bulk density .Physical And Chemical Properties Analysis
Silica gel particles have a high surface area, low density, good biodegradability, tunable pore shape, and size, alongside the ease of surface functionalization . The density of the aerogel varies from 0.07 to 0.09 g/cm3 with increasing amount of additive .Mechanism of Action
Future Directions
Silica gel particles have numerous applications in photonics, biosensing, and biomedicine . They are also used in the synthesis of monodisperse silica particles, which is of considerable interest from the point of view of their numerous applications in photonics, biosensing, and biomedicine . Future research may focus on improving the synthesis process and expanding the applications of silica gel particles.
properties
| { "Design of the Synthesis Pathway": "Silica Gel, 35-70 Micron Particles can be synthesized by a sol-gel method.", "Starting Materials": [ "Tetraethyl orthosilicate (TEOS)", "Ammonium hydroxide (NH4OH)", "Deionized water" ], "Reaction": [ "Mix TEOS and NH4OH in deionized water under stirring.", "Keep the mixture at room temperature for 24 hours to form a gel.", "Dry the gel at 100-120°C for several hours until a solid is obtained.", "Grind the solid to obtain the desired particle size (35-70 microns).", "Activate the silica gel by heating it at 600-700°C for several hours to remove any remaining organic compounds and water." ] } | |
CAS RN |
112926-00-6 |
Molecular Formula |
SiO₂ |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



